![molecular formula C16H16N4O4S2 B2666147 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 688353-49-3](/img/structure/B2666147.png)

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

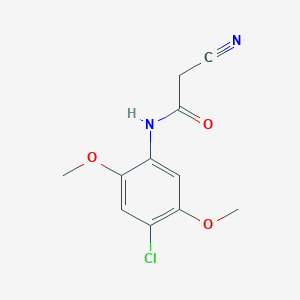

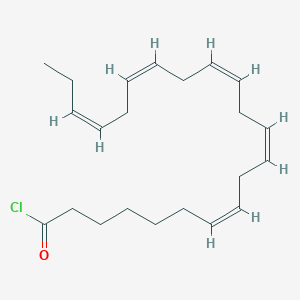

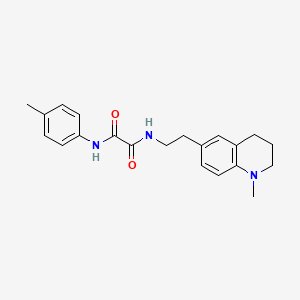

The compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and a nitrophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-2-yl ring system, which is a bicyclic structure containing a five-membered thiophene ring fused to a six-membered pyrimidine ring .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the nitrophenyl group, which is electron-withdrawing and could therefore make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could increase the compound’s polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

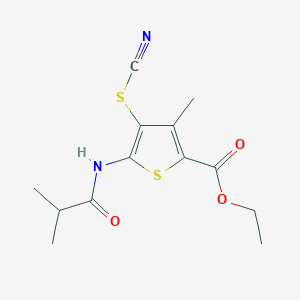

Potent Inhibitors of Enzymes

One prominent application of this compound is as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. Research by Gangjee et al. (2008) revealed that derivatives of this compound show significant inhibitory activity against human TS and DHFR, suggesting potential utility in cancer treatment due to the ability to inhibit tumor cell growth by targeting these enzymes. The study highlighted the synthesis of classical and nonclassical analogues, with one classical analogue being the most potent dual inhibitor known at the time, demonstrating the compound's potential in developing new anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Activity

Another significant area of application is in antimicrobial activity. Bondock et al. (2008) utilized a key intermediate related to this compound for the synthesis of new heterocycles with demonstrated antimicrobial activity. The research involved synthesizing various derivatives and evaluating their antimicrobial properties, showcasing the compound's utility in developing new treatments for microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Structural Analysis and Characterization

The compound has also been studied for its structural properties. Subasri et al. (2017) investigated the crystal structures of related compounds, providing valuable insights into their molecular conformations. Understanding the structural aspects of such compounds is crucial for rational drug design, allowing for the optimization of interactions with biological targets (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Quantum Chemical Insight and Drug Likeness

Research has also extended into the quantum chemical analysis of similar compounds, providing insight into molecular structure, bonding interactions, and drug-likeness properties. Mary et al. (2020) conducted a detailed study on a novel anti-COVID-19 molecule related to the compound, analyzing its potential based on molecular docking against SARS-CoV-2 protein. This study not only highlights the compound's relevance in addressing contemporary health challenges but also underscores the importance of computational methods in evaluating drug candidates (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S2/c1-9-7-12-14(26-9)15(22)19(2)16(18-12)25-8-13(21)17-10-3-5-11(6-4-10)20(23)24/h3-6,9H,7-8H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXKVLCHOHFGGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666066.png)

![Pyrazin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2666074.png)

![N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2666082.png)

![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)